Fluoroalkenylation of boronic acids via an oxidative Heck reaction†

Organic & Biomolecular Chemistry Pub Date: 2019-04-04 DOI: 10.1039/C9OB00332K

Abstract

A fluoroalkenylation of boronic acids with fluoroalkyl alkenes has been developed. The Pd-catalyzed oxidative Heck coupling reaction proceeds under an oxygen atmosphere at room temperature, in the absence of a base and/or a ligand, showing excellent practicality of the process. This simple transformation is highly stereoselective to provide only E-isomers. In addition to the general approach using alkenes with functionalized fluoroalkyl reagents, this method, by transferring an aromatic system to the electron-deficient fluoroalkyl alkene, provides an efficient alternative method to yield valuable organofluorines.

Graphical abstract: Fluoroalkenylation of boronic acids via an oxidative Heck reaction
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